molecular formula C7H10BrClN2 B2923403 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl CAS No. 2375274-42-1

7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl

Cat. No.: B2923403
CAS No.: 2375274-42-1
M. Wt: 237.53
InChI Key: CPPRNUUYBSRJAU-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine HCl is a brominated derivative of the tetrahydropyrrolopyrazine scaffold, a bicyclic heterocycle comprising fused pyrrole and pyrazine rings. This compound is synthesized via bromination of pyrrolo[1,2-a]pyrazine precursors using reagents like N-bromosuccinimide (NBS), yielding regiospecific products (e.g., 7-bromo derivatives) in high yields . Enantioselective methods, such as Ir-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts, enable asymmetric synthesis with up to 95% enantiomeric excess (ee), highlighting its accessibility for chiral applications .

For instance, AS-3201, a 7-bromo-substituted tetrahydropyrrolopyrazine, exhibits potent aldose reductase inhibitory activity (IC₅₀ = 33 nM) and has been evaluated for diabetic neuropathy . The bromine atom at position 7 enhances steric and electronic interactions with target enzymes, distinguishing it from analogs with alternate substitution patterns .

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c8-6-3-7-4-9-1-2-10(7)5-6;/h3,5,9H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPRNUUYBSRJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C=C2CN1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-A]pyrazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism and Substituent Effects

The position of bromination significantly impacts biological activity and synthetic utility:

  • 6-Bromo vs. 7-Bromo Derivatives: Bromination of pyrrolo[1,2-a]pyrazine (4a) with NBS yields 6-bromo (4j) or 6,7-dibromo (4k) derivatives, whereas bromination of 8a produces exclusively 7-bromo-8h . In kinase inhibition studies, 6-bromopyrrolo[1,2-a]pyrazine (17) demonstrated >400-fold selectivity over 5-HT3A receptors compared to the non-brominated parent compound (16), underscoring the role of bromine position in modulating receptor affinity .
  • Spiro and Fused Derivatives : Spiro-fused analogs, such as AS-3201, incorporate a pyrrolidine-1,2',3,5'-tetrone moiety, enhancing aldose reductase inhibition by engaging hydrophobic pockets in the enzyme active site . In contrast, dibromo derivatives (e.g., 4k) lack comparable bioactivity, suggesting steric hindrance from multiple substituents may reduce efficacy .

Heterocyclic Scaffold Variations

  • Pyrrolo[1,2-a]quinoxalines vs. Pyrrolo[1,2-a]pyrazines: Tetrahydropyrrolo[1,2-a]quinoxalines, which replace the pyrazine ring with a quinoxaline system, exhibit vascular smooth muscle relaxation but weaker antihypertensive effects compared to pyrrolopyrazines. For example, compound 10 (quinoxaline derivative) relaxed aortic muscle at EC₅₀ = 0.8 µM but showed minimal hypotensive activity in vivo .
  • Imidazo[1,2-a]pyrazines : Imidazo-fused analogs (e.g., 3a, 4a) bind kinase hinge regions via hydrogen bonding (e.g., with Cys106), with pyridin-4-yl substituents enhancing potency (IC₅₀ = 0.12 µM for 3a) . These compounds lack the tetrahydropyrazine ring, reducing conformational flexibility compared to 7-bromo-tetrahydropyrrolopyrazines.

Biological Activity

7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride (HCl) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • IUPAC Name : 7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine HCl
  • Molecular Formula : C7H7BrN2
  • Molecular Weight : 215.05 g/mol
  • CAS Number : 736990-40-2

Synthesis

The compound is synthesized through a multi-step process involving the bromination of tetrahydropyrrolo[1,2-A]pyrazine derivatives. The synthesis typically yields a high purity (>95%) product suitable for biological testing.

Antibacterial Activity

Research has demonstrated that compounds structurally related to 7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine exhibit significant antibacterial properties. A study highlighted the efficacy of related compounds against Gram-positive and Gram-negative bacteria, including ciprofloxacin-resistant strains of Streptococcus pneumoniae .

Table 1: Antibacterial Efficacy of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 1bStreptococcus pneumoniae0.5 µg/mL
Compound 1eEscherichia coli1.0 µg/mL

Cholinesterase Inhibition

The compound has also been studied for its potential as a cholinesterase inhibitor. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial in the context of neurodegenerative diseases like Alzheimer's. A related study indicated that pyrazine derivatives could inhibit these enzymes effectively .

Table 2: Cholinesterase Inhibition Activity

CompoundAChE IC50 (µM)BChE IC50 (µM)
7-Bromo derivative0.466 ± 0.1211.89 ± 0.05

Case Study 1: Antimicrobial Resistance

In a clinical setting, a series of studies were conducted to evaluate the effectiveness of various pyrazine derivatives against drug-resistant bacterial strains. The results indicated that certain derivatives showed promising activity against resistant strains that are challenging to treat with conventional antibiotics .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of pyrazine derivatives in animal models of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced markers of neuroinflammation .

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